molecular formula C16H15ClN4O3 B5753826 1-(2-chloro-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine

1-(2-chloro-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine

Cat. No. B5753826
M. Wt: 346.77 g/mol
InChI Key: MTPWGSFRTDJEFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloro-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine, commonly known as CNB-001, is a novel compound that has shown potential in treating various neurological disorders. It is a small molecule that has been synthesized and extensively studied for its pharmacological properties.

Mechanism of Action

CNB-001 exerts its neuroprotective effects by modulating various signaling pathways in the brain. It has been shown to activate the Nrf2/ARE pathway, which is responsible for the expression of antioxidant and anti-inflammatory genes. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Additionally, CNB-001 has been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which play a role in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects:
CNB-001 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function, reduce oxidative stress and inflammation, and enhance neuronal survival and regeneration. It has also been shown to have a favorable safety profile, with no significant toxic effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of CNB-001 is its potential as a neuroprotective agent for the treatment of various neurological disorders. It has been extensively studied in preclinical models, and its safety and efficacy profile make it a promising candidate for further development. However, there are some limitations to its use in lab experiments. For example, the synthesis method for CNB-001 is complex and requires specialized equipment and expertise. Additionally, the compound is relatively unstable and requires careful handling and storage.

Future Directions

There are several future directions for the development of CNB-001. One potential direction is the optimization of the synthesis method to improve yield and purity. Additionally, further preclinical studies are needed to fully understand the pharmacological properties of CNB-001 and its potential as a therapeutic agent. Clinical trials are also needed to evaluate the safety and efficacy of CNB-001 in humans. Finally, the development of novel formulations and delivery methods may improve the bioavailability and therapeutic potential of CNB-001.
Conclusion:
In conclusion, CNB-001 is a novel compound with potential as a neuroprotective agent for the treatment of various neurological disorders. It has been extensively studied for its pharmacological properties, and its safety and efficacy profile make it a promising candidate for further development. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential as a therapeutic agent.

Synthesis Methods

CNB-001 is synthesized through a multi-step process involving the reaction of 2-chloro-4-nitrobenzoic acid with 2-pyridylmethylamine and subsequent cyclization with phosgene. The final product is obtained after purification and isolation.

Scientific Research Applications

CNB-001 has been extensively studied for its potential in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. It has been shown to have neuroprotective and anti-inflammatory properties, which make it a promising candidate for the treatment of these disorders.

properties

IUPAC Name

(2-chloro-4-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3/c17-14-11-12(21(23)24)4-5-13(14)16(22)20-9-7-19(8-10-20)15-3-1-2-6-18-15/h1-6,11H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPWGSFRTDJEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663557
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.